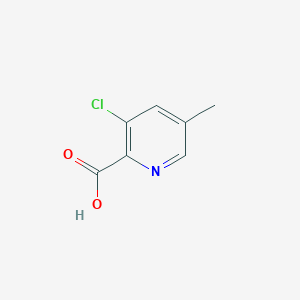
3-Chloro-5-methylpyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-methylpyridin-2-carboxylic acid is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a chlorine atom at the third position, a methyl group at the fifth position, and a carboxylic acid group at the second position of the pyridine ring. This structural arrangement imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Chloro-5-methylpyridin-2-carboxylic acid involves the chlorination of 5-methylpyridin-2-carboxylic acid. The reaction typically employs thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The process can be summarized as follows:
Starting Material: 5-Methylpyridin-2-carboxylic acid
Chlorinating Agent: Thionyl chloride (SOCl2)
Reaction Conditions: Reflux
The reaction proceeds with the substitution of a hydrogen atom by a chlorine atom at the third position of the pyridine ring, yielding 3-Chloro-5-methylpyridin-2-carboxylic acid.
Industrial Production Methods
In industrial settings, the production of 3-Chloro-5-methylpyridin-2-carboxylic acid may involve more efficient and scalable methods. One such method includes the electrochemical hydrodechlorination of 2-chloro-5-trichloromethylpyridine. This process involves the selective reduction of the trichloromethyl group to a methyl group under controlled electrochemical conditions .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methylpyridin-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products
Oxidation: Pyridine N-oxides
Reduction: Alcohols, aldehydes
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
3-Chloro-5-methylpyridin-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methylpyridin-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methyl groups can influence the compound’s binding affinity and specificity for these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methylphenylcarbamate: Similar in structure but contains a carbamate group instead of a carboxylic acid group.
2-Chloro-5-methylpyridine: Lacks the carboxylic acid group, making it less polar and less reactive in certain chemical reactions.
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid: Contains a trifluoromethyl group, which significantly alters its chemical properties and reactivity.
Uniqueness
3-Chloro-5-methylpyridin-2-carboxylic acid is unique due to the combination of its chlorine, methyl, and carboxylic acid groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H6ClNO2 |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
3-chloro-5-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-5(8)6(7(10)11)9-3-4/h2-3H,1H3,(H,10,11) |
InChI Key |
NLROYIQSXAGAQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


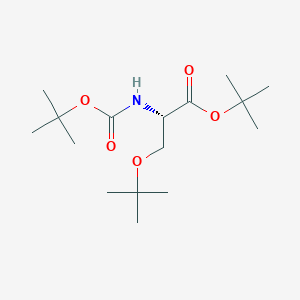
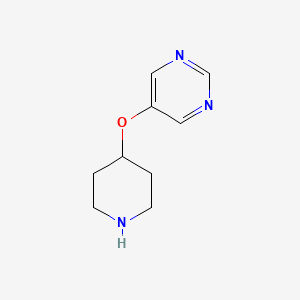

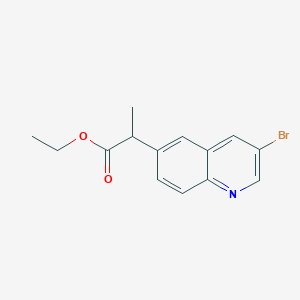
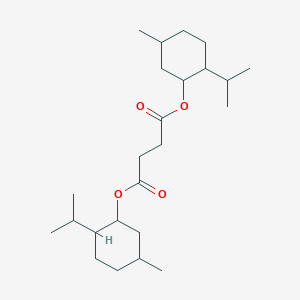
![2-Amino-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B12280578.png)


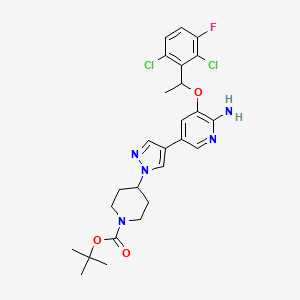
![1-[2-(2,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B12280608.png)
![7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12280614.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12280618.png)
![5-[(8S,9S,13S,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15-octahydro-6H-cyclopenta[a]phenanthren-17-yl]pyridine-2-D](/img/structure/B12280634.png)
